molecular formula C22H25NO4S B2502223 3-methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane CAS No. 1706046-45-8

3-methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane

Cat. No.: B2502223
CAS No.: 1706046-45-8
M. Wt: 399.51
InChI Key: OZYLCFJYBFNANT-UHFFFAOYSA-N
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Description

3-methanesulfonyl-8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[321]octane is a complex organic compound featuring a unique bicyclic structure

Scientific Research Applications

3-methanesulfonyl-8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include triflic acid, which is known to mediate rearrangements and other transformations . Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with triflic acid can lead to the formation of methoxytropolones and furans .

Mechanism of Action

The mechanism by which 3-methanesulfonyl-8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the 8-azabicyclo[3.2.1]octane family, such as tropane alkaloids . These compounds share a similar bicyclic structure but differ in their functional groups and overall properties.

Uniqueness

What sets 3-methanesulfonyl-8-{3’-methoxy-[1,1’-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, from research to industrial use.

Properties

IUPAC Name

[4-(3-methoxyphenyl)phenyl]-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-27-20-5-3-4-17(12-20)15-6-8-16(9-7-15)22(24)23-18-10-11-19(23)14-21(13-18)28(2,25)26/h3-9,12,18-19,21H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYLCFJYBFNANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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